Fragment Elaboration Advantage: Thiophene Extension Over the InhA Fragment Hit
The closest crystallographically characterized analog, 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea (PDB 5OIL), is a minimal fragment hit against InhA [1]. The target compound incorporates an additional thiophen-2-yl ethyl substituent on the N1 nitrogen, increasing the molecular weight from ~233 Da (fragment) to 343 Da and adding a sulfur-containing aromatic ring capable of participating in π–π stacking, CH–π, and sulfur–π interactions. Fragment elaboration campaigns have demonstrated that appending aromatic groups to this urea core can improve binding affinity by orders of magnitude [1].
| Evidence Dimension | Structural elaboration & molecular complexity |
|---|---|
| Target Compound Data | MW 343.49 Da; 3 aromatic/heteroaromatic rings (pyridine, thiophene, cyclohexyl); thiophene sulfur present; 7 rotatable bonds |
| Comparator Or Baseline | 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea (PDB 5OIL fragment): MW ~233 Da; 2 rings; no sulfur; 4 rotatable bonds |
| Quantified Difference | ΔMW ≈ +110 Da; +1 heteroaromatic ring; +1 sulfur atom; +3 rotatable bonds; increased polar surface area and hydrogen-bond acceptor count |
| Conditions | Structural comparison based on PDB 5OIL co-crystal structure with InhA (Mycobacterium tuberculosis enoyl-ACP reductase, T2A mutant) |
Why This Matters
For procurement decisions, the thiophene extension provides a chemically tractable vector for further SAR exploration that is absent in the minimal fragment, making this compound a more advanced starting point for lead optimization.
- [1] PDB ID: 5OIL – InhA (T2A mutant) complexed with 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea. European Bioinformatics Institute. https://www.ebi.ac.uk/pdbe/entry/pdb/5oil View Source
